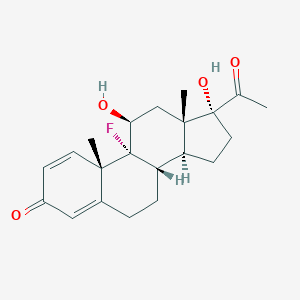

Desmethyl Fluorometholone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desmethyl Fluorometholone is a synthetic glucocorticoid, a type of steroid hormone that is used primarily for its anti-inflammatory properties. It is an impurity of Fluorometholone synthesis and is known for its application in treating ocular inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Fluorometholone involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and acetylation reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.

Substitution: Substitution reactions, particularly involving the fluorine atom, can produce a range of analogs with different biological activities

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like chlorine or bromine

Major Products Formed: The major products formed from these reactions include various hydroxylated, acetylated, and fluorinated derivatives, each with distinct pharmacological profiles .

Applications De Recherche Scientifique

Desmethyl Fluorometholone has a wide range of applications in scientific research:

Mécanisme D'action

Desmethyl Fluorometholone exerts its effects by binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of pro-inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Fluorometholone: A closely related compound with similar anti-inflammatory properties but with a different fluorination pattern.

Deltamedrane: Another glucocorticoid with a similar structure but different hydroxylation and methylation patterns.

Epoxy Metradiene: A derivative with an epoxy group, offering different pharmacological effects.

Uniqueness: Desmethyl Fluorometholone is unique due to its specific fluorination and hydroxylation pattern, which confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate inflammation with potentially fewer side effects makes it a valuable compound in both research and therapeutic contexts .

Activité Biologique

Desmethyl Fluorometholone (DMF) is a synthetic corticosteroid derivative of fluorometholone, primarily used in ophthalmology for its anti-inflammatory properties. This article explores the biological activity of DMF, focusing on its pharmacological effects, cytotoxicity, and clinical applications based on recent research findings.

Overview of this compound

This compound is characterized by its potent anti-inflammatory effects, making it suitable for treating various ocular conditions, including allergic conjunctivitis and post-operative inflammation. Its mechanism of action involves the inhibition of inflammatory mediators and modulation of immune responses.

Pharmacological Effects

-

Anti-inflammatory Activity

- DMF exhibits significant anti-inflammatory properties comparable to other corticosteroids like prednisolone and dexamethasone. Studies have shown that DMF can effectively reduce the migration of polymorphonuclear leukocytes (PMNs), which are crucial in the inflammatory response .

- A comparative study indicated that 0.1% DMF reduced PMN migration to levels similar to 1.0% prednisolone, highlighting its efficacy in managing inflammation .

-

Cytotoxicity Assessment

- The cytotoxic effects of DMF were evaluated in human corneal epithelial cells (HCECs). The results demonstrated that preserved formulations of fluorometholone, which includes DMF, caused dose-dependent cytotoxicity, leading to cell shrinkage and detachment. However, unpreserved formulations exhibited significantly lower cytotoxicity .

- Histopathological examinations revealed that while preserved formulations resulted in surface desquamation and loss of cell borders, unpreserved formulations did not induce such morphological changes, suggesting a safer profile for DMF in ocular applications .

Case Studies

- Clinical Efficacy : In a clinical study focusing on patients with severe dry eye syndrome due to graft-versus-host disease, treatment with DMF-containing formulations showed significant improvement in ocular surface health and symptom relief. The study noted a reduction in squamous metaplasia and apoptotic cells on the ocular surface following treatment .

- Toxicological Evaluation : Acute toxicity studies conducted on animal models (rats and mice) indicated that DMF did not produce immediate or delayed toxic reactions at administered doses, suggesting a favorable safety profile for ocular use .

Comparative Table of Biological Activity

| Parameter | This compound | Prednisolone | Dexamethasone |

|---|---|---|---|

| Anti-inflammatory potency | Equivalent to 1.0% | High | High |

| Cytotoxicity (preserved) | Moderate | High | High |

| Cytotoxicity (unpreserved) | Low | Moderate | Moderate |

| Ocular surface effects | Minimal damage | Significant damage | Significant damage |

Analyse Des Réactions Chimiques

Hydroxylation and Fluorination

-

Starting Material : Methylprednisolone 21-acetate is hydroxylated at the 11β and 17α positions, followed by fluorination at the 9α position .

-

Reagents : Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) and pyridine in dichloromethane .

-

Reaction Conditions : 15°C for 14 hours, followed by tetrabutylammonium fluoride (TBAF) deprotection .

Intermediate Formation

Desmethyl Fluorometholone arises after deprotection of a methylated precursor:

C22H29FO4TBAFC21H27FO4+CH3OH

Key Data :

| Reaction Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Deprotection | TBAF | RT | 2.5 days | 85% |

Methylation Reactions

This compound undergoes methylation to form fluorometholone:

Demethylation Pathway

Fluorometholone is metabolized via cytochrome P450 enzymes (CYP2C8/2C9) to this compound .

C22H29FO4CYP2C8 9C21H27FO4+CH3

Key Metabolites :

| Parent Compound | Enzyme | Metabolite | Activity |

|---|---|---|---|

| Fluorometholone | CYP2C8 | This compound | Inactive |

Degradation Reactions

This compound degrades under acidic or oxidative conditions:

Hydrolysis

-

Conditions : Aqueous HCl (pH < 3).

-

Products : 9α-fluoro-11β,17α-dihydroxy-pregna-1,4-diene-3,20-dione .

Oxidation

Stability Data :

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4 (25°C) | >30 days | None |

| pH 2.0 (37°C) | 4 hours | Acidic byproducts |

Functional Group Reactivity

This compound’s structure dictates reactivity:

-

C3 Ketone : Susceptible to reduction (e.g., NaBH₄ forms secondary alcohol) .

-

C20 Ketone : Stable under physiological conditions but reactive in strong bases .

-

Hydroxyl Groups (C11, C17) : Participate in esterification or glucuronidation .

Synthetic Optimization

Recent patents highlight improved yields via:

Propriétés

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO4/c1-12(23)20(26)9-7-15-16-5-4-13-10-14(24)6-8-18(13,2)21(16,22)17(25)11-19(15,20)3/h6,8,10,15-17,25-26H,4-5,7,9,11H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMWCKMREBLJGE-BPSSIEEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.